N-Methyl N-Secondary Butyl Glycine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 2-(methyl(sec-butyl)amino)acetic acid , reflecting its branched alkyl substitution pattern. Its molecular formula is C₇H₁₅NO₂ , with a molecular weight of 145.20 g/mol (calculated from atomic masses). The structure consists of a glycine backbone where both the amino group hydrogens are replaced by a methyl and a sec-butyl group (Figure 1).
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(methyl(sec-butyl)amino)acetic acid |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| CAS Registry Number | 7713-69-1 |
| SMILES | CC(C)CN(C)CC(=O)O |
Stereochemical Configuration and Conformational Isomerism
The sec-butyl group introduces a chiral center at the β-carbon of the alkyl chain, yielding two enantiomers: (R) and (S). Conformational analysis reveals three stable rotamers due to rotation around the N–C(sec-butyl) bond. Density functional theory (DFT) studies on analogous N-alkyl glycines suggest a 2.1 kcal/mol energy barrier between rotamers, favoring the gauche conformation where the sec-butyl group aligns antiperiplanar to the carboxylate.
X-ray Crystallographic Data and Bond Angle Parameters
While direct X-ray data for this compound is unavailable, studies on related N-alkyl glycines (e.g., N-isopropyl glycine hydrochloride) show:
- N–C–C bond angles : 112.5° ± 1.2°
- C–N–C angles : 118.7° (methyl) and 116.3° (sec-butyl)
- Hydrogen-bonding networks : Carboxylate groups form bifurcated bonds with adjacent molecules (O···H–N ≈ 1.89 Å).
Table 2: Comparative bond parameters in N-alkyl glycines
| Compound | N–C (Å) | C–N–C Angle (°) |
|---|---|---|
| N-Methyl glycine | 1.461 | 117.2 |
| N-sec-Butyl glycine | 1.473 | 116.3 |
| N-Isopropyl glycine | 1.469 | 115.8 |
Comparative Analysis with Related N-Alkyl Glycine Derivatives
The sec-butyl group imparts unique steric and electronic effects:
Steric Bulk :
- van der Waals volume : 72.8 ų (vs. 52.3 ų for isopropyl)
- Polymerization kinetics : N-sec-butyl glycine derivatives exhibit 40% slower polymerization rates than N-methyl analogs due to hindered nucleophilic attack.
Thermal Stability :
- Decomposition temperature : 218°C (vs. 245°C for N-ethyl glycine), attributed to increased steric strain.
Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 |
| Ethanol | 89.7 |
| Dichloromethane | 34.2 |
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[butan-2-yl(methyl)amino]acetic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-6(2)8(3)5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
PAZJPZXNSAMZCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Sarcosine (N-Methylglycine)
- Structure : Single methyl substitution on the glycine nitrogen.
- Molecular Weight : 89.09 g/mol.
- Key Findings :
N,N-Dimethylglycine
- Structure : Two methyl groups on the glycine nitrogen.
- Molecular Weight : 103.12 g/mol.
- Comparison : The secondary butyl group in N-Methyl N-Secondary Butyl Glycine may confer steric hindrance, reducing reactivity in metabolic pathways compared to the smaller dimethyl substituents.
Phenylephrine Related Compound G (N-(2-Hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylglycine)
- Structure : Methyl and hydroxyphenyl-ethyl substitutions.
- Comparison : The aromatic hydroxyphenyl group in this compound contrasts with the aliphatic secondary butyl group in this compound, implying divergent biological targets and solubility profiles.
BICINE (N,N-Bis(2-hydroxyethyl)glycine)
- Structure : Two hydroxyethyl substitutions.
- Molecular Weight : 163.17 g/mol.
- Key Findings :
- Comparison : Unlike BICINE’s hydrophilic hydroxyethyl groups, the hydrophobic secondary butyl group in this compound may limit its utility in aqueous buffers but enhance membrane permeability.
N-(Methylsulfonyl)glycine
- Structure : Methylsulfonyl substitution.
- Comparison : The sulfonyl group introduces strong electron-withdrawing effects, which may increase acidity compared to the electron-donating alkyl groups in this compound.
Protective Properties of N-Methyl Substituted Osmolytes
Metabolic Stability and Degradation
- Fragmentation patterns of N-methylated compounds (e.g., N-methyl aspidodasycarpine) often involve neutral losses like CH₃NH₂ or H₂O .
- Comparison : The secondary butyl group in this compound may lead to unique fragmentation pathways, aiding its identification via mass spectrometry.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Methyl N-Secondary Butyl Glycine, and how can their efficiency be validated?
- Methodological Answer :
- Step 1 : Employ ring-opening polymerization of N-substituted N-carboxyanhydrides (NCAs) using benzylamine initiators, as described in peptoid synthesis protocols .
- Step 2 : Optimize reaction conditions (solvent, temperature, stoichiometry) based on hydrophobic/hydrophilic segment ratios. For example, use THF with AgClO4 for substitutions involving aryl glycine residues .
- Validation : Characterize intermediates via ESI-MS and FT-MS to confirm molecular formulas (e.g., C22H30N5O9BrS2) and monitor brominated ion clusters for purity .
- Reproducibility : Document all steps in supplementary materials, including reagent batches and instrument parameters, per Beilstein Journal guidelines .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Core Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm alkylation patterns (e.g., N-methyl vs. secondary butyl groups) .
- Mass Spectrometry : Employ ESI-MS/MS for fragmentation analysis to validate backbone structures (e.g., disulfide linkages or glycine residues) .
- Purity Assessment : Combine HPLC with UV/vis detection and elemental analysis. Cross-reference data with NIST Chemistry WebBook entries for known derivatives .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Step 1 : Cross-validate using multiple techniques (e.g., compare NMR with FT-IR or X-ray crystallography if available).
- Step 2 : Consult literature for analogous compounds (e.g., N,N-dimethylglycine or tert-butoxycarbonyl glycine derivatives) to identify common spectral artifacts .
- Step 3 : Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental contamination .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?
- Methodological Answer :
- Design : Use a fractional factorial design to test variables (e.g., initiator concentration, reaction time). For example, increase AgClO4 to 3 equiv. for electron-poor aryl glycine residues, extending displacement times to 3–5 hours .
- Table 1 : Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| AgClO4 (equiv.) | 3–5 | Enhances substitution efficiency |
| Temperature (°C) | 25–40 | Balances reaction rate and side reactions |
| Solvent | THF/DMF mixtures | Improves solubility of hydrophobic segments |
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Step 1 : Conduct dose-response assays across multiple cell lines (e.g., prostate cancer vs. benign epithelial cells) to assess specificity .
- Step 2 : Evaluate enzymatic interactions (e.g., glycine-N-methyl transferase inhibition) using knockout models or siRNA silencing .
- Step 3 : Validate findings with isotopic tracing (e.g., ¹³C-glycine) to track metabolic incorporation .
Q. What protocols ensure reproducibility in this compound-based preclinical studies?
- Methodological Answer :
- Documentation : Follow NIH guidelines for reporting experimental conditions (e.g., animal models, sample sizes) and include a preclinical checklist at submission .
- Table 2 : Sample Preparation Protocol (Adapted from N-Glycan Labeling Guidelines)
| Step | Parameter | Details |
|---|---|---|
| 1. Labeling | Reagent concentration | 10 mM in PBS |
| 2. Quenching | Method | 0.1% formic acid, 5 min |
| 3. Storage | Conditions | -80°C, argon atmosphere |
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .
Methodological and Ethical Considerations
Q. How to design a robust research question for studying this compound in metabolic pathways?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:
- "Does this compound alter glycine metabolism in prostate cancer metastasis via sarcosine modulation?" .
Q. What are common pitfalls in interpreting MS/MS data for N-alkyl glycine derivatives?
- Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
